![molecular formula C8H16N2O B12089905 5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)
5-[(Propylamino)methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Propylamino)methyl]pyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring substituted with a propylamino group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Propylamino)methyl]pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidin-2-one and propylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidinone, making it more nucleophilic.
Reaction: The deprotonated pyrrolidinone reacts with propylamine under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-[(Propylamino)methyl]pyrrolidin-2-one is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring amines and amides.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of polymers and as a precursor for various chemical products. Its stability and reactivity make it suitable for large-scale chemical manufacturing.
Wirkmechanismus
The mechanism by which 5-[(Propylamino)methyl]pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The pyrrolidinone ring provides a rigid scaffold that can fit into binding pockets of proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(Isopropylamino)methyl]pyrrolidin-2-one
- 5-[(Butylamino)methyl]pyrrolidin-2-one
- 5-[(Methylamino)methyl]pyrrolidin-2-one
Comparison
Compared to its analogs, 5-[(Propylamino)methyl]pyrrolidin-2-one offers a unique balance of hydrophobic and hydrophilic properties due to the propyl group. This can influence its solubility and interaction with biological membranes, making it distinct in terms of pharmacokinetics and bioavailability.
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
5-(propylaminomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-5-9-6-7-3-4-8(11)10-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
CQVZSKCGYBQSJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)
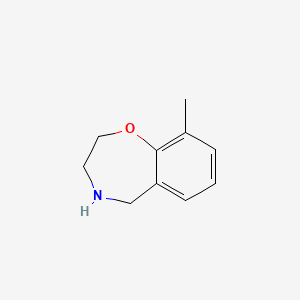
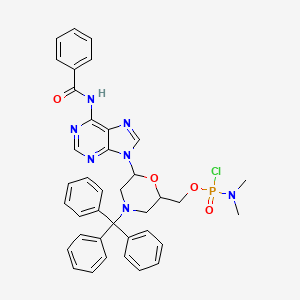
![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)
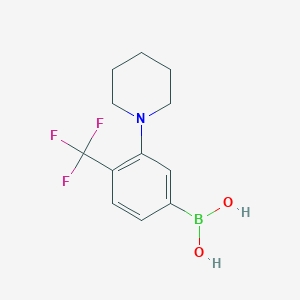
![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)


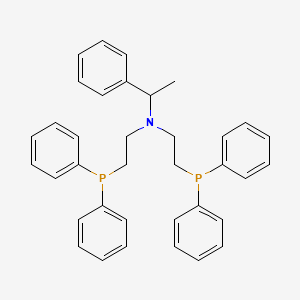
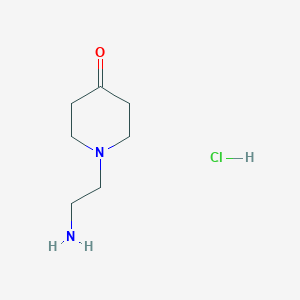
![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)

